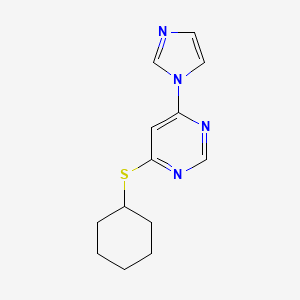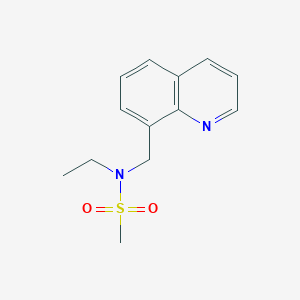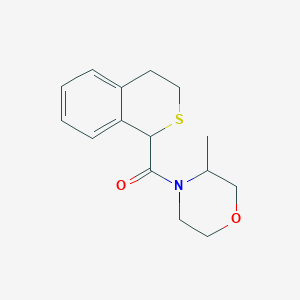![molecular formula C15H15N3 B7591762 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline, also known as PMAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMAQ is a heterocyclic compound that contains a quinoline ring and a pyrazole moiety.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is not fully understood. However, studies have shown that 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects
2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is its high potency and selectivity. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been shown to exhibit potent pharmacological effects at low concentrations. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline also exhibits high selectivity towards its target enzymes and signaling pathways. However, one of the limitations of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is its poor solubility in aqueous solutions. This can make it difficult to administer 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline in vivo and can limit its potential applications.
Orientations Futures
There are several future directions for the study of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline. One of the most promising directions is the development of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline-based fluorescent probes for biological imaging. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has shown potential as a fluorescent probe due to its high fluorescence quantum yield and selectivity towards certain biomolecules. Another future direction is the development of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline-based drugs for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline and its potential applications in various fields.
Conclusion
In conclusion, 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been extensively studied for its potential use in medicinal chemistry, biological imaging, and other fields. The synthesis of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline involves the reaction between 2-methylquinoline and 4-methyl-1H-pyrazole-1-methanol in the presence of a catalyst. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline exhibits potent pharmacological effects and has shown promising results in the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline involves the reaction between 2-methylquinoline and 4-methyl-1H-pyrazole-1-methanol in the presence of a catalyst. The reaction is carried out under reflux in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain pure 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline.
Applications De Recherche Scientifique
2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been extensively studied for its potential application in various fields. One of the most significant applications of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is in the field of medicinal chemistry. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
2-methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-8-16-18(9-11)10-13-7-12(2)17-15-6-4-3-5-14(13)15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTNIWMLMMQYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)


![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)